molecular formula C31H25F3N2O3 B12830728 6'-(Diethylamino)-2'-((4-(trifluoromethyl)phenyl)amino)spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one CAS No. 85443-44-3

6'-(Diethylamino)-2'-((4-(trifluoromethyl)phenyl)amino)spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one

Cat. No.: B12830728
CAS No.: 85443-44-3
M. Wt: 530.5 g/mol
InChI Key: ARPSHSAAMBZTRO-UHFFFAOYSA-N
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Description

6’-(Diethylamino)-2’-{[4-(trifluoromethyl)phenyl]amino}-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a benzofuran and xanthene moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6’-(Diethylamino)-2’-{[4-(trifluoromethyl)phenyl]amino}-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and xanthene intermediates, followed by the introduction of the diethylamino and trifluoromethylphenyl groups. Common reagents used in these reactions include:

  • Benzofuran derivatives
  • Xanthene derivatives
  • Diethylamine
  • Trifluoromethylphenylamine

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6’-(Diethylamino)-2’-{[4-(trifluoromethyl)phenyl]amino}-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one can undergo various chemical reactions, including:

  • Oxidation : The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution : The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
  • Oxidizing agents : Potassium permanganate, chromium trioxide
  • Reducing agents : Lithium aluminum hydride, sodium borohydride
  • Solvents : Dichloromethane, ethanol, acetonitrile

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6’-(Diethylamino)-2’-{[4-(trifluoromethyl)phenyl]amino}-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one has several applications in scientific research:

  • Chemistry : Used as a reagent or intermediate in organic synthesis.
  • Biology : Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
  • Medicine : Explored for its potential therapeutic applications, including drug development.
  • Industry : Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6’-(Diethylamino)-2’-{[4-(trifluoromethyl)phenyl]amino}-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds:

  • Spiro[2-benzofuran-1,9’-xanthen]-3-one derivatives
  • Diethylamino-substituted compounds
  • Trifluoromethylphenyl-substituted compounds

Uniqueness: 6’-(Diethylamino)-2’-{[4-(trifluoromethyl)phenyl]amino}-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one stands out due to its unique combination of functional groups and spiro linkage. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

85443-44-3

Molecular Formula

C31H25F3N2O3

Molecular Weight

530.5 g/mol

IUPAC Name

6'-(diethylamino)-2'-[4-(trifluoromethyl)anilino]spiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C31H25F3N2O3/c1-3-36(4-2)22-14-15-25-28(18-22)38-27-16-13-21(35-20-11-9-19(10-12-20)31(32,33)34)17-26(27)30(25)24-8-6-5-7-23(24)29(37)39-30/h5-18,35H,3-4H2,1-2H3

InChI Key

ARPSHSAAMBZTRO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=C(C=C6)C(F)(F)F

Origin of Product

United States

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